2-(2-methyl-2H-indazol-5-yl)acetic acid
Description
Overview of Indazole as a Core Heterocyclic Scaffold in Medicinal Chemistry Research
The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. whiterose.ac.uk This designation reflects its recurring presence in a multitude of biologically active compounds and approved drugs, highlighting its versatility and favorable drug-like properties. nih.govnih.gov
Significance of Indazole Derivatives in Modulating Biological Pathways
Indazole derivatives have demonstrated a remarkable ability to modulate a wide range of biological pathways, leading to their development as treatments for various diseases. nih.gov Their utility stems from the scaffold's unique physicochemical properties and its capacity for hydrogen bonding, which allows for potent and selective interactions with various biological targets. diva-portal.org
Several FDA-approved drugs incorporate the indazole core, underscoring its therapeutic importance. For instance, Pazopanib, which contains a 2,3-dimethyl-2H-indazol-6-yl moiety, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and is used in the treatment of renal cell carcinoma. acs.org Other examples include Niraparib, an anti-cancer agent, and Benzydamine, a non-steroidal anti-inflammatory drug (NSAID). diva-portal.org The diverse biological activities associated with indazole derivatives include anti-inflammatory, anti-cancer, antimicrobial, and analgesic effects. biotech-asia.orgrsc.orgnih.gov These activities are achieved by targeting a variety of proteins such as kinases, G-protein coupled receptors, and enzymes involved in inflammatory cascades. acs.orgucsf.edu
General Structural Features and Tautomeric Considerations of Indazoles
The fundamental structure of indazole (C₇H₆N₂) consists of a benzene ring fused to a pyrazole ring. A key characteristic of the indazole system is annular tautomerism, which refers to the different possible positions of the single hydrogen atom on the two nitrogen atoms of the pyrazole ring. nih.gov
Indazole primarily exists in two tautomeric forms:
1H-indazole: The hydrogen atom is located on the nitrogen at position 1. This form is generally considered to be the more thermodynamically stable and is the predominant tautomer. nih.gov
2H-indazole (isoindazole): The hydrogen atom is on the nitrogen at position 2.
While 1H-indazole is more stable, derivatives of 2H-indazole are also of significant interest in medicinal chemistry. The specific tautomer and the substitution pattern on the indazole ring can profoundly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and pharmacokinetic profile. nih.gov The synthesis of a specific N-1 or N-2 substituted regioisomer can be a strategic challenge but is crucial for optimizing interaction with a biological target. diva-portal.org
Specific Context of Acetic Acid Functionality in Indazole Scaffolds
The incorporation of an acetic acid moiety onto a heterocyclic scaffold is a common strategy in drug design. The carboxylic acid group is a versatile functional group that can significantly influence a molecule's properties. It can act as a hydrogen bond donor and acceptor, participate in ionic interactions, and improve aqueous solubility—a critical factor for drug delivery.
In the context of the indazole scaffold, the acetic acid group can serve several purposes. It can act as a bioisostere for other functional groups or provide a key interaction point with a target receptor or enzyme. For example, studies on various indazole acetic acid derivatives have demonstrated their potential as anti-inflammatory and analgesic agents. biotech-asia.orgnih.gov The mechanism in such cases is often linked to the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs, where the acidic moiety is crucial for activity. biotech-asia.org Recent synthetic methodologies have focused on creating libraries of substituted indazole acetic acids to explore their therapeutic potential, yielding novel compounds with diverse substitution patterns. whiterose.ac.ukdiva-portal.orgresearchgate.netwhiterose.ac.uk The reaction of 3-amino-3-(2-nitroaryl)propanoic acids, for instance, has been shown to produce various 2-indazole acetic acid derivatives. whiterose.ac.uknih.gov
Research Rationale and Scope for 2-(2-Methyl-2H-indazol-5-yl)acetic Acid
While a significant body of research exists for the indazole scaffold and its many derivatives, specific, in-depth biological studies on this compound are not widely reported in publicly accessible literature. The compound is more frequently noted as a potential synthetic intermediate or a member of a chemical library for screening.
Positioning within Current Academic Research Landscape
The research rationale for synthesizing and studying this compound can be inferred from the established importance of its constituent parts. The 2-methyl-2H-indazole core is a key component of several advanced molecules, including the anti-cancer drug Pazopanib. acs.org This specific substitution pattern (a methyl group at the N-2 position) creates a defined regioisomer that can orient other substituents in a precise spatial arrangement, which is often critical for selective binding to a biological target.
The acetic acid moiety at the 5-position provides a functional handle that can be used for further chemical modification or to directly interact with a target protein. Its placement on the benzene ring portion of the scaffold, rather than directly on the pyrazole ring, offers a different vector for exploration compared to 3-substituted indazoles.
Therefore, this compound stands as a logical target for synthesis within drug discovery programs. It represents a structural analog to components of known bioactive agents and combines the validated 2H-indazole core with a versatile carboxylic acid functional group. Its current position in the academic landscape appears to be that of a building block or an exploratory molecule, with its full biological potential yet to be extensively characterized and published. Further research would be required to elucidate its specific biological activities and potential therapeutic applications.
Properties
CAS No. |
1780467-64-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are cornerstone techniques in this endeavor, each offering unique insights into the atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of indazole derivatives, NMR is crucial for distinguishing between the N-1 and N-2 substituted isomers. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. wiley-vch.deresearchgate.net The position of the N-methyl signal and the chemical shifts of the carbon atoms within the pyrazole (B372694) ring are particularly diagnostic for differentiating between 1-methyl and 2-methyl indazole isomers. rsc.org In DMSO-d6, the ¹³C NMR spectrum of indazole itself is consistent with the N-1(H) tautomeric structure. researchgate.net The chemical shifts for the acetic acid moiety, specifically the methylene (B1212753) (-CH2-) and carbonyl (-COOH) carbons, are also identified, completing the structural picture. hmdb.caspectrabase.com
Interactive Data Table: Representative NMR Data for Indazole Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| ¹H | ~8.1 | s | H-3 (indazole ring) | wiley-vch.de |
| ¹H | ~7.7 | d | Aromatic H | wiley-vch.de |
| ¹H | ~7.5 | d | Aromatic H | wiley-vch.de |
| ¹H | ~4.1 | s | N-CH₃ | rsc.org |
| ¹H | ~3.7 | s | -CH₂- (acetic acid) | whiterose.ac.uk |
| ¹³C | ~172 | s | C=O (acid) | whiterose.ac.uk |
| ¹³C | ~140-150 | s | Indazole C | wiley-vch.dersc.org |
| ¹³C | ~120-130 | s | Indazole C | wiley-vch.dersc.org |
| ¹³C | ~110-120 | s | Indazole C | wiley-vch.dersc.org |
| ¹³C | ~35 | s | -CH₂- (acetic acid) | whiterose.ac.uk |
| ¹³C | ~30 | s | N-CH₃ | rsc.org |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Mass Spectrometry (MS) Characterization
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. wiley-vch.de For 2-(2-methyl-2H-indazol-5-yl)acetic acid, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer. researchgate.net A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. wiley-vch.de Absorptions in the 1600-1450 cm⁻¹ region are typically due to the C=C and C=N stretching vibrations of the aromatic indazole ring. researchgate.net The presence of these characteristic bands provides strong evidence for the presence of both the indazole ring system and the carboxylic acid functional group. researchgate.netnist.gov
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. wiley-vch.de For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₁₀N₂O₂. uni.lu The fragmentation pattern observed in the mass spectrum can also offer structural clues, although detailed interpretation can be complex.
X-ray Crystallography Studies of Indazole Acetic Acid Derivatives
While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. documentsdelivered.com
Determination of Molecular Structure and Supramolecular Architecture
Single-crystal X-ray diffraction studies on derivatives of indazole acetic acid have been instrumental in confirming their molecular structures and understanding how they arrange themselves in a crystal lattice, a concept known as supramolecular architecture. nih.govresearchgate.net For instance, the crystal structure of indazol-2-yl-acetic acid has been determined, confirming the N-2 substitution. nih.gov Such studies would definitively establish the planarity of the indazole ring system and the conformation of the acetic acid side chain relative to the ring in this compound. documentsdelivered.com The analysis reveals precise bond lengths, bond angles, and torsion angles, providing an unambiguous picture of the molecule's geometry. This technique has been used to confirm the structure of related alkoxyindazole acetic acid derivatives. whiterose.ac.uk The resulting crystal structure often reveals how individual molecules interact with each other to form a larger, ordered assembly. researchgate.net
Analysis of Hydrogen Bonding and Crystal Packing Features
A key aspect of the supramolecular architecture is the network of intermolecular interactions that hold the molecules together in the crystal. researchgate.net For this compound, the most significant of these is hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the O-H group) and acceptor (the C=O group). In the solid state, carboxylic acids typically form centrosymmetric dimers, where two molecules are held together by a pair of strong O-H···O hydrogen bonds. caribjscitech.com
Tautomeric Equilibrium and Isomerism in Indazole Systems
Indazole and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert through the migration of a proton. researchgate.netnih.gov The two most common tautomers are the 1H- and 2H-indazoles, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. nih.gov
Generally, the 1H-indazole tautomer, which has a benzenoid structure, is thermodynamically more stable and therefore predominates over the 2H-indazole tautomer, which has a quinonoid structure. nih.govnih.govchemicalbook.com The energy difference between the two tautomers is a key factor influencing their relative populations. researchgate.netnih.gov Theoretical calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol. researchgate.net
However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, the solvent, and temperature. mdpi.combgu.ac.il In some specific cases, intramolecular hydrogen bonding can stabilize the less common 2H-tautomer. researchgate.netbgu.ac.il The alkylation of indazole can lead to a mixture of N-1 and N-2 substituted isomers, with the N-1 isomer typically being the major product under thermodynamic control. nih.gov The specific synthesis of this compound isolates the less common N-2 isomer, highlighting the importance of synthetic methodology in controlling isomerism. nih.govresearchgate.net
Distinction and Stability of 1H- and 2H-Indazole Tautomers in Research
Indazole, a bicyclic aromatic heterocycle, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. rug.nl Extensive research, employing both experimental techniques and computational methods, has established that the 1H-indazole tautomer is generally more stable than the 2H-indazole form. rug.nlchemicalbook.com
The greater stability of the 1H-tautomer is attributed to its benzenoid structure, which results in a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. acs.org Theoretical calculations have quantified this energy difference. For instance, MP2/6-31G** calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by 3.6 kcal/mol. rsc.orgresearchgate.net When thermal energy corrections and entropy effects are considered, this stability difference results in a Gibbs free energy change (ΔG°298) of 4.1 kcal/mol for the tautomerization from 1H- to 2H-indazole. rsc.org In aqueous solutions, the equilibrium constant (KT = [1H]/[2H]) is approximately 51.4, corresponding to a free energy difference of 2.3 kcal/mol in favor of the 1H form. rsc.org
Despite the inherent preference for the 1H form, the 2H-tautomer can be stabilized under certain conditions. For example, the formation of centrosymmetric dimers through intermolecular hydrogen bonds can favor the 2H form in solution. researchgate.netbgu.ac.il Furthermore, intramolecular hydrogen bonding, as seen in specific substituted indazoles, can also stabilize the otherwise less favored 2H-tautomer. acs.org
Table 1: Calculated Energy Differences Between 1H- and 2H-Indazole Tautomers
| Method/Conditions | Energy Difference (kcal/mol) in favor of 1H-tautomer | Reference |
|---|---|---|
| MP2/6-31G** | 3.6 | rsc.orgresearchgate.net |
| B3LYP | 5.3 | acs.org |
| LCG0 | 10.7 | rsc.org |
| STO-3G//STO-3G | 10.0 and 12.9 | rsc.org |
| 4-21G//4-21G | 8.0 | rsc.org |
| 6-31G//6-31G | 9.2 and 10.0 | rsc.org |
| Aqueous Solution (from pKa) | 2.3 | rsc.org |
The distinction between the N-1 and N-2 isomers is critical and can be achieved using various spectroscopic techniques, particularly NMR. In the case of N-alkylated indazoles, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is a powerful tool. For N-2 substituted isomers, a correlation is observed between the protons of the alkyl group's CH2 adjacent to the nitrogen and the C-3 carbon of the indazole ring. nih.gov This correlation is absent in the N-1 isomers, providing a clear diagnostic marker for structural assignment. nih.gov
Influence of Methyl Substitution at N-2 on Indazole Ring Stability
The introduction of a methyl group at the N-2 position, as in this compound, effectively "locks" the molecule into the 2H-tautomeric form. This prevents the tautomerism observed in the parent indazole, leading to a single, well-defined isomer. While the unsubstituted 2H-indazole is thermodynamically less stable than its 1H counterpart, the N-2 methylation enforces the quinonoid-like structure. rug.nl
Direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products, with the N-1 isomer typically being the major, thermodynamically favored product. nih.govnih.gov However, the regioselectivity of these reactions can be influenced by the reaction conditions, the nature of the electrophile, and the presence of other substituents on the indazole ring. nih.govnih.gov For instance, methylation of some 7-substituted indazoles can lead to a predominance of the 2-methyl isomer. rsc.org
The stability of the resulting N-methylated indazole is a product of complex electronic and steric interactions. While the 1-methylindazole (B79620) is generally more stable than 2-methylindazole by a free energy difference of about 3.2 kcal/mol, the N-2 substituted derivatives are readily synthesized and are common motifs in biologically active compounds. chemicalbook.com The presence of the methyl group at N-2 influences the electronic distribution within the heterocyclic ring system. Notably, 2H-indazole derivatives are stronger bases than their 1H-indazole counterparts due to a higher proton affinity of the ring nitrogen in the 2H-isomers. chemicalbook.com The synthesis of specific N-2 substituted indazoles, such as this compound, is often achieved through multi-step synthetic routes that allow for precise control over the regiochemistry, bypassing the mixture of isomers often obtained from direct alkylation of the parent indazole. nih.gov
Theoretical and Computational Chemistry Studies of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, especially Density Functional Theory (DFT), are pivotal in elucidating the foundational electronic and structural characteristics of 2-(2-methyl-2H-indazol-5-yl)acetic acid and its derivatives.
DFT calculations are employed to map the electronic landscape of indazole derivatives, including electron density distribution and molecular orbital energies. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity, with the energy gap (ΔE) between them indicating chemical stability. researchgate.net Molecules with a larger HOMO-LUMO gap are generally more stable and less reactive. researchgate.net For instance, in a study of various 3-carboxamide indazole derivatives, compounds 8a, 8c, and 8s were identified as having the largest energy gaps, suggesting higher stability. researchgate.netrsc.org
The electronic properties are significantly influenced by the nature and position of substituents on the indazole ring. Molecular Electrostatic Potential (MEP) analysis, another facet of DFT studies, helps in visualizing the charge distribution and identifying sites prone to electrophilic or nucleophilic attack. nih.gov In the MEP map, red areas denote negative electrostatic potential (nucleophilic sites), blue areas represent positive potential (electrophilic sites), and green areas indicate neutral potential. nih.gov
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Parameters for Selected Indazole Derivatives This table is illustrative, based on typical data from DFT studies of indazole derivatives. Specific values for this compound would require dedicated calculations.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Indazole Derivative A | -6.2 | -1.8 | 4.4 |
| Indazole Derivative B | -6.5 | -1.5 | 5.0 |
Computational chemistry enables the accurate prediction of spectroscopic data, which is invaluable for structural confirmation when compared with experimental results. researchgate.net Methods like DFT can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. researchgate.netpnrjournal.com These theoretical spectra assist in the definitive assignment of signals in experimentally obtained spectra, which is particularly useful for complex molecules like substituted indazoles. rsc.orgworldscientific.com
Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for investigating the interactions between small molecules and biological macromolecules such as proteins.
Molecular docking is a computational technique used to predict how a molecule binds to a receptor's active site. For indazole derivatives, which are recognized as inhibitors of various proteins like Hypoxia-Inducible Factor-1α (HIF-1α), docking studies reveal potential binding orientations and affinities. nih.gov These studies often show that the indazole core can form crucial interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the protein's binding pocket. worldscientific.comfrontiersin.org For example, docking studies of certain 3-carboxamide indazole derivatives against a renal cancer-associated protein (PDB: 6FEW) identified specific compounds with high binding energies, indicating strong potential for inhibition. nih.govrsc.org
Following docking, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex. nih.govdntb.gov.ua These simulations, which model the movement of atoms and molecules over time, are used to assess the stability of the predicted binding pose and to analyze the intricate network of intermolecular interactions. worldscientific.com MD simulations can highlight the persistence of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that are critical for the binding affinity and efficacy of indazole-based inhibitors. worldscientific.comnih.gov The stability of these interactions is a key determinant of the compound's potential as a therapeutic agent. worldscientific.com
Table 2: Illustrative Molecular Docking Results for Indazole Derivatives against a Protein Target This table represents typical data obtained from molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Indazole Derivative X | -8.5 | TYR 210, LYS 120 | Hydrogen Bond, π-π Stacking |
| Indazole Derivative Y | -9.2 | VAL 85, ILE 150 | Hydrophobic |
Conformational Analysis and Energetic Profiles
Computational methods can systematically rotate the molecule's flexible bonds and calculate the corresponding potential energy to create an energetic profile, or potential energy surface. uc.pt This analysis identifies the global and local energy minima, which correspond to the most stable conformations. uc.pt Understanding the preferred conformations is vital, as it dictates how the molecule can geometrically and energetically fit into a biological target's binding site. A study on a related molecule, 5-acetic acid hydantoin, revealed 13 different conformers, highlighting the importance of conformational flexibility for molecules with acetic acid moieties. uc.pt
Exploration of Low-Energy Conformations and Rotational Barriers
The three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For a molecule such as this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of a molecule and identify its low-energy conformations, which are the most likely to be populated at room temperature.
One of the primary methods for this exploration is conformational analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT). By systematically rotating the dihedral angles of the flexible bonds, such as the one connecting the acetic acid side chain to the indazole ring, a PES can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the energy minima that correspond to stable conformers and the energy maxima that represent the transition states between them. For instance, a computational study on bi-1,2,3-triazole compounds utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to scan the potential energy surface and identify fourteen conformers with energy minima.
The energy differences between these conformers and the heights of the rotational barriers that separate them are crucial parameters. A high rotational barrier suggests that the interconversion between conformers is slow, and the molecule might exist as a mixture of distinct conformers. Conversely, a low barrier indicates rapid rotation and conformational flexibility. The investigation of rotational barriers in N-benzhydrylformamides using both NMR and DFT methods highlights how these barriers can be calculated by identifying the transition states on the potential energy surface.
In the case of this compound, the key rotational barriers would be associated with the rotation of the acetic acid group relative to the indazole ring and the internal rotation within the acetic acid moiety itself. Understanding these conformational preferences is vital for predicting how the molecule might interact with a biological target, as the bioactive conformation may not necessarily be the lowest energy conformation in isolation.
Illustrative Data Table for Conformational Analysis:
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 1.5 |
| 2 | 60° | 0.8 |
| 3 | 120° | 0.0 (Global Minimum) |
| 4 | 180° | 2.0 |
| 5 | 240° | 0.2 |
| 6 | 300° | 1.2 |
| Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available. |
Illustrative Data Table for Rotational Barriers:
| Rotation | Transition State Dihedral Angle | Rotational Barrier (kcal/mol) |
| Indazole-CH2 Bond | ~90° | 5.2 |
| CH2-COOH Bond | ~0° | 3.8 |
| Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available. |
Predictive Computational Parameters for Research Design (e.g., TPSA, LogP in the context of design)
In modern drug discovery and chemical research, in silico methods are indispensable for predicting the physicochemical properties of molecules before their synthesis, thereby guiding research design and prioritizing candidates with a higher probability of success. For this compound, key computational parameters such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) offer valuable insights into its potential pharmacokinetic behavior.
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA has been shown to correlate well with passive molecular transport through membranes and, consequently, with drug absorption and bioavailability. A lower TPSA is generally associated with better cell permeability. For example, in QSAR studies of indazole derivatives, TPSA is often a critical parameter in predicting biological activity.
The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its affinity for a nonpolar environment compared to a polar one. It is a crucial factor in determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). While experimental determination of LogP can be resource-intensive, computational models provide rapid predictions. A balanced LogP value is often sought in drug design; a value that is too high may lead to poor solubility and metabolic instability, while a value that is too low can hinder membrane permeation.
The prediction of these and other parameters, such as the number of hydrogen bond donors and acceptors, allows for the early assessment of the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five. By calculating these parameters for virtual compounds like this compound and its analogues, researchers can prioritize the synthesis of molecules with the most promising predicted profiles, saving time and resources.
Illustrative Data Table for Predictive Computational Parameters:
| Parameter | Predicted Value | Significance in Research Design |
| TPSA (Ų) | 65.4 | Predicts membrane permeability and oral bioavailability. |
| LogP | 2.1 | Indicates lipophilicity, affecting absorption and distribution. |
| Molecular Weight ( g/mol ) | 204.21 | Influences overall size and diffusion characteristics. |
| Hydrogen Bond Donors | 1 | Affects solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |
| Note: This table is for illustrative purposes only, as specific experimental or computational data for this compound is not publicly available. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of N-Substitution and Substitution Pattern on Biological Activity
Comparison of 1-Methyl vs. 2-Methyl Indazole Acetic Acid Analogues
The regiochemistry of N-alkylation significantly impacts the pharmacological profile of indazole derivatives. While N-1 substituted indazoles are often thermodynamically more stable, N-2 isomers can be kinetically favored during synthesis, and this substitution can lead to distinct biological effects. nih.govnih.gov The choice of base and solvent during synthesis can influence the ratio of N-1 to N-2 alkylated products. nih.govbeilstein-journals.org
In the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3), a comparison between an indazole (N-1) and an aza-indazole (N-2) chemotype revealed different structure-activity relationships (SAR). nih.gov For instance, an oxetane (B1205548) amide substitution enhanced the potency in the aza-indazole series but diminished it in the indazole series, highlighting that the placement of the nitrogen-linked substituent profoundly alters how other modifications affect activity. nih.gov
Similarly, in the pursuit of Akt kinase inhibitors, both N-1 and N-2 substituted indazoles were synthesized. Studies showed that while N-1 substituted pyrazolopyrimidines were potent inhibitors, the introduction of a C3-methyl substituent on an N-1 propyl-indazole scaffold dramatically improved binding affinity and potency by approximately tenfold. ucsf.edu This demonstrates that the interplay between N-alkylation and other substituents is crucial for optimizing biological activity.
| Compound Series | N-1 Substituted Analogue Activity | N-2 Substituted Analogue Activity | Key Finding | Reference |
| JNK3 Inhibitors | Indazole chemotype showed a specific SAR profile. | Aza-indazole chemotype showed a different SAR profile where certain substitutions had opposite effects on potency compared to the N-1 series. | N-substitution pattern dictates the SAR for other parts of the molecule. | nih.gov |
| Akt Kinase Inhibitors | 3-IB-PP1 (an N-1 substituted pyrazolopyrimidine) showed potent inhibition of Akt1-as1/2 (IC50 = 18 nM / 28 nM). | Not directly compared in this specific analogue, but the study focused on optimizing N-1 indazole inhibitors. | N-1 substitution provides a potent scaffold for Akt inhibition. | ucsf.edu |
Role of the Acetic Acid Moiety in Target Interaction
The acetic acid side chain, and particularly its carboxyl group, is a pivotal feature of the molecule, often playing a direct role in binding to enzyme active sites.
Importance of Carboxylic Acid Group for Enzymatic Activity
The carboxylic acid group is a key pharmacophoric element, capable of forming strong ionic interactions and hydrogen bonds with amino acid residues within a protein's active site. This interaction can be crucial for anchoring the inhibitor and ensuring high-affinity binding.
For example, in a series of indazole-based inhibitors of Aurora A kinase, molecular docking analysis revealed that the carboxylic acid of one potent derivative formed critical hydrogen bonds with the amino acid residues Threonine-217 and Arginine-220 in the enzyme's active site. nih.gov This direct interaction is a significant contributor to the compound's inhibitory potency.
Further evidence comes from the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. In one study, replacing a simple methyl group on a piperidine (B6355638) ring with N-alkylcarboxylic acid chains led to a significant increase in activity. nih.gov Notably, derivatives with a terminal carboxylic acid group exhibited remarkable potency, with IC50 values as low as 0.05 µM, underscoring the vital role of the carboxyl group in achieving high efficacy. nih.gov Similarly, studies on anticandidal agents showed that 2,3-diphenyl-2H-indazole derivatives with carboxylic acid groups were active, and modifying this group altered their biological profile. nih.gov
Exploration of Bioisosteric Replacements for the Carboxyl Group
While the carboxylic acid group is often essential for activity, it can sometimes lead to poor pharmacokinetic properties, such as low cell permeability or rapid metabolism. nih.gov Medicinal chemists frequently explore bioisosteric replacements—substituting the carboxylic acid with other functional groups that can mimic its key interactions while offering improved drug-like properties.
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. These groups are also acidic and can act as hydrogen bond donors and acceptors, allowing them to replicate the binding interactions of the original carboxylate. nih.gov For instance, in the development of anticandidal indazole derivatives, the carboxylic acid moiety was replaced by methyl carbamates and various N-substituted carboxamides to investigate the impact on activity. nih.gov The results showed that these modifications significantly influenced the compounds' potency and spectrum of activity. nih.gov
Substitution Effects on the Indazole Aromatic Ring (C-5 position and others)
Modifying the benzene (B151609) portion of the indazole core with various substituents is a key strategy for fine-tuning the molecule's potency, selectivity, and pharmacokinetic properties. The electronic and steric nature of these substituents can drastically alter the compound's biological activity.
Influence of Halogenation, Alkyl, and Alkoxy Substituents on Activity
The introduction of halogens, alkyl, and alkoxy groups at different positions of the indazole ring has been shown to have a profound impact on the biological activity of these compounds.
Halogenation: Halogen atoms can alter a molecule's electronic distribution, lipophilicity, and metabolic stability. In a series of 1H-indazol-3-amine derivatives designed as antitumor agents, the position and nature of fluorine substitution on a phenyl ring at the C-5 position of the indazole were critical. mdpi.com The activity against the Hep-G2 cancer cell line followed the general trend: 3,5-difluoro > 4-fluoro > 3-fluoro, indicating that the presence and position of fluorine substituents are crucial for potency. mdpi.com In another series of kinase inhibitors, fluorine substitution at the 6-position of the indazole ring itself resulted in improved enzymatic activity and cellular potency. nih.gov
Alkyl and Alkoxy Substituents: These groups primarily influence the steric and lipophilic properties of the molecule. In studies of GSK-3 inhibitors, a methoxy (B1213986) group at the 5-position of the indazole ring resulted in higher potency compared to a methyl group at the same position, suggesting that the electronic effect of the methoxy group is beneficial for activity. nih.gov Conversely, for some kinase inhibitors, substitution with a bulkier group led to a decrease in activity, likely due to steric hindrance in the target's binding pocket. nih.gov A study on antileishmanial compounds demonstrated that a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed potent activity, comparable to the drug amphotericin B. nih.gov
The following tables summarize the structure-activity relationships for substitutions on the indazole ring from various studies.
| Compound Series | Position | Substituent | Effect on Activity (IC50) | Reference |
| 1H-Indazol-3-amine derivatives (Antitumor) | C-5 (phenyl) | 3,5-difluoro | Most potent (IC50 = 9.8 µM on Hep-G2) | mdpi.com |
| C-5 (phenyl) | 4-fluoro | Potent (IC50 = 13.5 µM on Hep-G2) | mdpi.com | |
| C-5 (phenyl) | 3-fluoro | Moderate potency (IC50 = 25.1 µM on Hep-G2) | mdpi.com | |
| C-5 (phenyl) | 4-trifluoromethoxy | Less potent (IC50 = 31.6 µM on Hep-G2) | mdpi.com | |
| 1H-Indazole-3-carboxamides (GSK-3 Inhibitors) | C-5 | Methoxy | High potency (IC50 = 0.35 µM) | nih.gov |
| C-5 | Methyl | Lower potency (IC50 > 10 µM) | nih.gov | |
| FGFR1/2 Inhibitors | C-6 | Fluorine | Improved enzymatic and cellular potency | nih.gov |
Physicochemical Property Optimization in Indazole-Based Leads (e.g., LogD for cell penetration)
The journey of a drug candidate from initial identification to a viable therapeutic involves rigorous optimization of its properties to ensure it can reach its target in the body and exert the desired effect. For indazole-based compounds, a key aspect of this optimization process revolves around tuning their physicochemical properties, among which lipophilicity is paramount. Lipophilicity, often measured as LogP or LogD, governs a molecule's ability to permeate cell membranes, its solubility, and its interactions with plasma proteins and metabolic enzymes. cambridgemedchemconsulting.com
LogD is the distribution coefficient of a compound between an organic phase (typically octanol) and an aqueous phase at a specific pH. cambridgemedchemconsulting.comresearchgate.net Unlike LogP, which applies only to the neutral form of a molecule, LogD is pH-dependent and provides a more accurate measure of lipophilicity for ionizable compounds like carboxylic acids at physiological pH (e.g., 7.4). cambridgemedchemconsulting.com Achieving an optimal LogD is a delicate balancing act; the molecule must be lipophilic enough to cross the lipid bilayer of cell membranes but hydrophilic enough to maintain sufficient solubility in aqueous environments like blood plasma and the cytoplasm. A LogD value between 1 and 3 is often considered a suitable range for oral drug candidates. researchgate.net
In the context of indazole-based leads, medicinal chemists employ several strategies to modulate LogD and enhance properties like cell penetration:
Substitution on the Indazole Ring: Introducing polar or non-polar functional groups onto the indazole core is a common strategy. For instance, adding small alkyl groups, halogens, or methoxy groups can increase lipophilicity, while incorporating hydroxyl or amino groups can decrease it.
Modification of the Acetic Acid Side Chain: The carboxylic acid group is ionizable and significantly influences the LogD. It can be converted to esters or amides, which are less polar and can act as prodrugs. These modifications neutralize the negative charge of the carboxylate at physiological pH, thereby increasing lipophilicity and facilitating cell membrane passage. nih.gov Inside the cell, these esters or amides can be hydrolyzed by cellular enzymes to release the active carboxylic acid.
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar spatial and electronic characteristics (bioisosteres) can fine-tune physicochemical properties. For example, the carboxylic acid could be replaced with a tetrazole ring, another acidic group with different lipophilicity and pKa values.
The table below illustrates how theoretical LogP (a close relative of LogD) can be affected by modifications to a parent indazole structure.
| Compound Name | Structure | Modification from Parent | Predicted Effect on Lipophilicity |
| 2-(1H-Indazol-5-yl)acetic acid | c1cc2c(cc1CC(=O)O)cnn2 | Parent Acetic Acid | Baseline |
| Methyl 2-(1H-indazol-5-yl)acetate | c1cc2c(cc1CC(=O)OC)cnn2 | Esterification of Acid | Increase |
| 2-(1H-Indazol-5-yl)acetamide | c1cc2c(cc1CC(=O)N)cnn2 | Amidation of Acid | Increase (relative to acid) |
| 2-(6-Chloro-1H-indazol-5-yl)acetic acid | c1c(Cl)c2c(cc1CC(=O)O)cnn2 | Halogenation of Ring | Increase |
This table is illustrative, based on general chemical principles. Actual LogD values require experimental measurement.
General SAR Trends for Indazole Acetic Acid Frameworks in Academic Research
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For the indazole acetic acid scaffold, academic research has illuminated several key trends that guide the design of more potent and selective compounds. nih.gov These trends generally focus on substitutions at various positions of the indazole ring and modifications of the acetic acid moiety.
Substitutions on the Indazole Ring:
The indazole core offers multiple positions for substitution (N1, N2, C3, C4, C5, C6, and C7), and the nature and location of these substituents play a crucial role in modulating biological activity.
N1 and N2 Positions: The position of the substituent on the indazole nitrogen (N1 vs. N2) is critical and can lead to distinct isomer-specific activities. For the target compound, the methyl group is at the N2 position. SAR studies often reveal that one isomer is significantly more active than the other for a given biological target. The N1 position is frequently explored with various substituents, where meta-substituted benzyl (B1604629) groups have been found to be potent in some contexts. acs.org
C4, C6, and C7 Positions: Modifications at these positions have been shown to significantly impact potency. In studies on indazole arylsulfonamides, methoxy or hydroxyl groups at the C4 position were found to be potent. acs.org For other indazole derivatives, substituents at the C4 and C6 positions were crucial for inhibitory activity against certain enzymes. nih.gov Research on herbicidal indazolyl picolinic acids indicated that substituents at the 4, 6, and 7 positions yielded better activity than those at the 5-position. mdpi.com Generally, only small groups are well-tolerated at the C5, C6, and C7 positions, with C6 substitutions sometimes being preferred. acs.org
C5 Position: The acetic acid group in the title compound is located at the C5 position. The nature of the group at this position is a primary determinant of activity. In some studies, replacing the acetic acid with other functionalities or altering its properties via esterification or amidation has been a key optimization strategy. nih.gov
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents are often correlated with activity. In one study, electron-withdrawing groups on the indazole ring significantly improved herbicidal activity, whereas electron-donating groups like amino and methoxy decreased it. mdpi.com
Modifications of the Acetic Acid Side Chain:
The acetic acid group is a key pharmacophoric feature, often involved in critical binding interactions with a biological target (e.g., forming hydrogen bonds or salt bridges).
Carboxylic Acid Mimics: Replacing the carboxylic acid with bioisosteres such as amides, sulfonamides, or tetrazoles is a common approach. This can alter the pKa, lipophilicity, and metabolic stability of the compound. For example, converting the carboxylic acid to N-substituted carboxamides led to an increase in anticandidal activity in one series of indazole derivatives. nih.gov
Chain Length and Rigidity: The length and flexibility of the linker between the indazole core and the acidic group can be important. While the title compound has a flexible acetic acid side chain, other research has explored more rigid linkers to lock the molecule into a specific, active conformation.
The following table summarizes general SAR trends observed in academic research for various indazole frameworks.
| Position/Modification | Substituent Type | General Effect on Activity | Citation |
| Indazole C4 | Methoxy or Hydroxyl groups | Can increase potency | acs.org |
| Indazole C4, C6 | Various substituents | Often crucial for activity | nih.gov |
| Indazole C5, C6, C7 | Small groups | Generally well-tolerated | acs.org |
| Indazole Ring | Electron-withdrawing groups | Can improve activity (target-dependent) | mdpi.com |
| Indazole Ring | Electron-donating groups | Can decrease activity (target-dependent) | mdpi.com |
| Acid Side Chain | N-substituted carboxamides | Can increase activity over carboxylic acid | nih.gov |
These SAR trends, derived from diverse research programs, provide a valuable roadmap for the rational design of new analogs based on the 2-(2-methyl-2H-indazol-5-yl)acetic acid framework.
Biological Activity Investigations and Mechanistic Insights Non Clinical Focus
Enzyme Inhibition and Modulation Studies
Indazole derivatives have been extensively studied as modulators of various enzymes, demonstrating potent and often selective inhibitory or activating effects.
Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target for antibacterial agents. nih.govacs.org The GyrB subunit, which contains the ATP-binding site, is a key focus for inhibitor development. acs.org Through the optimization of a pyrazolopyridone hit, researchers discovered a novel class of indazole derivatives that act as GyrB inhibitors. nih.govnih.gov Guided by structure-based drug design, these compounds were engineered to improve cell penetration by replacing a polar pyrazolopyridone core with the indazole scaffold, thereby increasing the lipophilicity (logD). nih.govacs.org
This strategic modification led to the development of thiazolylindazoles with potent enzymatic and antibacterial activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govacs.org These indazole derivatives function by competitively inhibiting the ATPase activity of the GyrB subunit, blocking the energy-dependent process of DNA supercoiling. acs.org
Metabotropic glutamate (B1630785) receptor 5 (mGlu5), a G-protein coupled receptor, plays a crucial role in synaptic plasticity and neuronal signaling. Its dysfunction is implicated in numerous central nervous system (CNS) disorders. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand (glutamate) binding site, offer a more refined approach to receptor modulation with potentially greater selectivity. nih.govnih.gov
Indazole-containing compounds have been investigated as negative allosteric modulators (NAMs) of mGlu5. nih.gov These NAMs non-competitively inhibit the receptor's activity, a strategy that has gained traction for treating conditions like anxiety, pain, and Fragile X syndrome. nih.govgoogle.com The design of these modulators often focuses on achieving a balance of physicochemical properties that allows for penetration of the blood-brain barrier. nih.gov
The Akt kinase family (Akt1, Akt2, Akt3) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and angiogenesis. nih.govnih.gov Aberrant activation of this pathway is a hallmark of many human cancers, making Akt an attractive target for therapeutic intervention. nih.govresearchgate.net
Indazole-based compounds have emerged as potent inhibitors of Akt kinase. nih.govresearchgate.net A notable example is A-443654, an indazole-pyridine derivative that acts as a potent, ATP-competitive, and reversible inhibitor of all three Akt isoforms. researchgate.net X-ray crystallography studies have revealed that these inhibitors bind to the ATP-binding site within the kinase domain. nih.gov The development of such compounds has been guided by structure-activity relationship (SAR) studies to enhance potency and selectivity. nih.gov Paradoxically, some active site inhibitors of Akt have been observed to induce hyperphosphorylation of the kinase itself, a phenomenon investigated through chemical genetics. nih.gov More recent research has focused on 3-amino-1H-indazole derivatives that inhibit the PI3K/Akt/mTOR pathway, inducing cancer cell cycle arrest and apoptosis. nih.gov
Soluble guanylate cyclase (sGC) is the primary receptor for the signaling molecule nitric oxide (NO). nih.govmdpi.com Upon NO binding, sGC catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP), leading to physiological responses such as vasodilation. mdpi.comescholarship.org In disease states characterized by oxidative stress, sGC can become oxidized or heme-deficient, rendering it insensitive to NO. nih.gov
Indazole-based compounds have been developed as both sGC stimulators and activators. nih.govnih.gov The benzylindazole derivative YC-1 was an early synthetic sGC stimulator. nih.govacs.org sGC stimulators work synergistically with NO, enhancing the enzyme's sensitivity to its natural ligand. nih.gov In contrast, sGC activators, such as Cinaciguat, function independently of NO by targeting the oxidized, heme-free form of the enzyme. nih.govnih.gov Cryo-electron microscopy has shown that stimulators like YC-1 interact with both the H-NOX and coiled-coil domains to stabilize sGC in an active conformation. nih.gov This dual mechanism of action makes indazole analogues promising for cardiovascular conditions where the NO-sGC-cGMP pathway is impaired. nih.gov
Vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels. nih.govnih.gov Inhibiting VEGFR-2 is a proven strategy in cancer therapy, as it can cut off a tumor's blood supply. nih.gov
The indazole scaffold is a core component of several potent VEGFR-2 kinase inhibitors. nih.gov Pazopanib and Axitinib are examples of FDA-approved multi-kinase inhibitors featuring an indazole core that target VEGFR. Knowledge- and structure-based design strategies have led to the development of indazole derivatives with high inhibitory potency, often in the low nanomolar range (IC₅₀ < 10 nM). nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor. Some derivatives have been engineered as dual inhibitors, targeting both VEGFR-2 and other receptors like c-Met or FGFR, which can help to overcome resistance mechanisms. nih.gov
Cellular Assay-Based Activity Profiling
The therapeutic potential of indazole derivatives is further elucidated through a variety of cellular assays that measure their effects on cell viability, proliferation, and specific signaling pathways. These in vitro studies are critical for confirming that the enzymatic activity observed in biochemical assays translates into a desired biological response at the cellular level.
For instance, indazole-pyrimidine derivatives have been tested against multiple cancer cell lines, including MCF-7 (breast), Caco-2 (colorectal), and A549 (lung). nih.gov Several compounds demonstrated significant cytotoxic activity, with IC₅₀ values in the low micromolar range, often more potent than the reference drugs. nih.gov Mechanistic studies in these cell lines confirmed that the compounds induce apoptosis, as evidenced by the activation of caspases 3 and 7. nih.gov
Similarly, other indazole derivatives have shown potent antiproliferative activity against breast cancer cell lines like 4T1. researchgate.net These compounds were found to inhibit colony formation, promote apoptosis by modulating Bcl-2 family proteins, increase reactive oxygen species (ROS), and disrupt cell migration and invasion. researchgate.net In another study, novel indazole analogues of curcumin (B1669340) were synthesized and evaluated against MCF-7, HeLa (cervical), and WiDr (colorectal) cell lines, with some compounds showing higher cytotoxicity and better selectivity against WiDr cells than curcumin itself. japsonline.com The broad-spectrum antiproliferative activity of 3-amino-1H-indazole derivatives was demonstrated against a panel of cancer cells including HT-29 (colon), MCF-7, A-549, and HepG2 (liver), with IC₅₀ values ranging from 0.43 to 3.88 µM. nih.gov
These cellular assays provide essential data on the efficacy and mechanism of action of indazole compounds, highlighting their potential as leads for the development of new therapeutics. researchgate.netnih.gov
In Vivo Efficacy in Preclinical Animal Models
Based on the conducted research, no information was found linking 2-(2-methyl-2H-indazol-5-yl)acetic acid or its derivatives to the modulation of the mGlu5 receptor in preclinical animal models.
The in vitro potency of indazole-based DNA gyrase B inhibitors has translated to significant efficacy in preclinical animal models of bacterial infection. nih.gov Guided by structure-based drug design and optimization of physicochemical properties, indazole derivatives were developed that demonstrated not only excellent enzymatic and antibacterial activity but also great animal efficacy. nih.gov
Selected compounds from this class were advanced into in vivo studies in mice. The results showed impressive efficacy in a Staphylococcus aureus (Sa) septicemia model. nih.gov Furthermore, structure-activity relationship studies led to the identification of analogues with moderate efficacy in a Streptococcus pneumoniae (Spn) lung infection model. nih.gov The success of these indazole derivatives in various mouse infection models highlights their potential as a novel class of antibacterials for treating infections caused by clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov
| Compound Class | Animal Model | Pathogen | Efficacy Measurement | Result |
|---|---|---|---|---|
| Indazole Gyrase B Inhibitor | Mouse Septicemia | Staphylococcus aureus | PD₅₀ (Protective Dose 50%) | 1 mg/kg |
| Indazole Gyrase B Inhibitor | Mouse Lung Infection | Streptococcus pneumoniae | Efficacy | Moderate |
Data sourced from a study on a novel class of indazole bacterial gyrase B inhibitors. The table shows the in vivo efficacy of representative compounds in mouse infection models. nih.gov
Further preclinical evaluation of this class of inhibitors is ongoing. nih.gov
Applications of 2 2 Methyl 2h Indazol 5 Yl Acetic Acid in Chemical Biology Research
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. The design of such probes often involves a recognition element that interacts with a biological target and a reactive or reporter group for linkage or detection. The structure of 2-(2-methyl-2H-indazol-5-yl)acetic acid is well-suited for this purpose. The indazole portion can act as the recognition element, while the terminal carboxylic acid provides a convenient handle for chemical modification.
For instance, the carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds. broadpharm.com This principle is demonstrated by other acetic acid-bearing heterocyclic compounds, such as 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which is used to synthesize glycan probes. broadpharm.com Similarly, this compound can be conjugated to fluorescent dyes, biotin (B1667282) tags, or affinity resins, enabling researchers to perform pull-down assays, visualize target localization within cells, or quantify target engagement.
Role as a Precursor for Advanced Research Compounds
One of the primary roles of this compound in research is its function as a key intermediate or precursor in multi-step organic synthesis. chemimpex.com Its structure contains two key features for elaboration: the indazole ring system and the acetic acid side chain. Chemists can modify the carboxylic acid group through various reactions, such as amidation or esterification, to build more complex molecular architectures.
This versatility allows it to serve as a foundational element in the synthesis of biologically active molecules. Research has shown that related indazole acetic acid compounds are valuable intermediates in the development of pharmaceuticals, particularly those targeting neurological disorders and cancer. chemimpex.com The stability and specific reactivity of the indazole core make it a reliable platform for constructing diverse libraries of compounds for screening and further development. chemimpex.com
Contribution to Lead Compound Discovery in Academic Settings
The indazole scaffold is a privileged structure in drug discovery, frequently appearing in potent and selective inhibitors of various enzymes. The discovery of Pazopanib, a potent vascular endothelial growth factor receptor (VEGFR) inhibitor, serves as a prominent example of the utility of the indazole core in lead compound discovery. nih.govacs.org The development of Pazopanib began with a screening hit that featured a dimethyl-indazole moiety. nih.govacs.org
This discovery highlights how academic and industrial research programs utilize libraries of compounds containing fragments like the 2-methyl-indazole group to identify starting points for new therapeutics. nih.gov While Pazopanib is N(4)-(2,3-dimethyl-2H-indazol-6-yl)-N(4)-methyl-N(2)-(4-methyl-3-sulfonamidophenyl)-2,4-pyrimidinediamine, its origin underscores the value of the core structure found in this compound. nih.gov Compounds like this are often included in screening collections to explore chemical space around a validated pharmacophore.
Table 1: Profile of Pazopanib, a Lead Compound Derived from an Indazole Scaffold
| Feature | Description | Reference |
|---|---|---|
| Compound Name | Pazopanib | nih.gov |
| Core Scaffold | 2,3-dimethyl-2H-indazole | nih.govacs.org |
| Mechanism of Action | Potent pan-VEGF receptor (VEGFR) inhibitor | nih.gov |
| Therapeutic Area | Oncology (e.g., renal-cell cancer) | nih.gov |
| Discovery Approach | Identification from a screening hit followed by chemical optimization | nih.govacs.org |
Utility in Fragment-Based Drug Discovery and Target Validation Research
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a biological target. This compound is an ideal candidate for inclusion in fragment libraries. Its molecular weight and structural simplicity fit the profile of a typical fragment.
The FBDD process involves identifying a fragment that binds to a target and then synthetically elaborating it to increase affinity and develop it into a lead compound. The acetic acid group on this compound provides a clear and reactive vector for this elaboration. Research on other heterocyclic acetic acids demonstrates this principle effectively. For example, a study identified 2-(thiophen-2-yl)acetic acid as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) through a virtual fragment screening approach. nih.gov The initial fragment was then modified via Suzuki-Miyaura reactions to produce more potent inhibitors. nih.gov This same strategy can be applied using the this compound fragment, where the indazole core provides the initial binding interactions that can be optimized through synthetic expansion from the acetic acid handle.
Table 2: Elaboration of a Heterocyclic Acetic Acid Fragment in mPGES-1 Inhibitor Discovery
| Compound | Modification from Parent Fragment | Biological Activity | Reference |
|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid | Parent Fragment Identified via Virtual Screening | Starting point for inhibitor development | nih.gov |
| Compound 2a | Addition of a substituted phenyl group via Suzuki-Miyaura coupling | Low micromolar inhibitory activity against mPGES-1 | nih.gov |
| Compound 2c | Addition of a different substituted phenyl group | Exhibited significant IC50 values on A549 cell lines | nih.gov |
| Compound 2d | Further modification with a benzoylphenyl group | Demonstrates chemical tractability for potency improvement | nih.gov |
Emerging Research Directions and Future Perspectives for 2 2 Methyl 2h Indazol 5 Yl Acetic Acid and Its Derivatives
The indazole scaffold, a key heterocyclic motif, is present in numerous compounds with significant therapeutic applications. Its derivatives have garnered substantial attention in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com Marketed drugs such as Pazopanib, a multi-kinase inhibitor, and Niraparib, a PARP inhibitor, feature the indazole core, highlighting its clinical importance. mdpi.comacs.org The compound 2-(2-methyl-2H-indazol-5-yl)acetic acid represents a specific scaffold within this class, and ongoing research is focused on expanding the therapeutic potential of its derivatives. This article explores the emerging research directions and future perspectives, from novel synthesis to the integration of artificial intelligence in the discovery of new drug candidates based on this promising chemical entity.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 2-(2-methyl-2H-indazol-5-yl)acetic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves coupling indazole derivatives with acetic acid moieties. For example, nucleophilic substitution or palladium-catalyzed cross-coupling reactions can be used. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent systems (DMF or THF). Post-synthesis purification via solid-phase extraction (SPE) or flash chromatography ensures high purity . Reaction progress should be monitored using TLC or HPLC.
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against standards.
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify indazole and acetic acid moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and the methyl group (δ 2.5–3.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₀H₁₀N₂O₂, exact mass 190.0742). Reference catalog data (CAS 1536535-29-1) for validation .
Q. What is the recommended protocol for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Crystallization : Dissolve the compound in a solvent mixture (e.g., ethanol/water) and allow slow evaporation.
- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Process data with SHELX (for structure solution) and refine using SHELXL. Validate geometry and thermal parameters with WinGX/ORTEP .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational NMR chemical shift data for this compound?
- Methodological Answer :
- Computational Modeling : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to predict NMR shifts. Include solvent effects via the polarizable continuum model (PCM).
- Experimental Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Check for tautomerism (e.g., indazole ring proton exchange) or solvent-induced shifts .
Q. What strategies are recommended for resolving contradictions in crystallographic data refinement for this compound?
- Methodological Answer :
- Disorder Handling : Use PART instructions in SHELXL to model disordered regions (e.g., methyl groups).
- Twinning Analysis : Apply TWIN/BASF commands if diffraction patterns suggest twinning.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfactor convergence .
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functionals are most reliable?
- Methodological Answer :
- Functional Selection : B3LYP or M06-2X for thermochemical accuracy. Include exact exchange (e.g., 20% Hartree-Fock) to improve orbital descriptions.
- Property Calculation : Compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. Validate against experimental UV-Vis spectra .
Q. How to analyze potential by-products or degradation products during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
